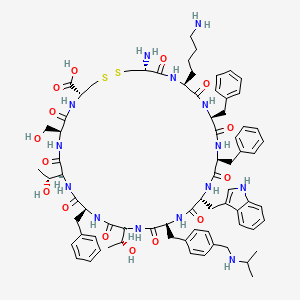
Carphenazine-d4 (dimaleate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carphenazine-d4 (dimaleate) is a deuterated form of Carphenazine dimaleate. Carphenazine is an antipsychotic drug used primarily in the treatment of chronic schizophrenic psychoses. The deuterated form, Carphenazine-d4, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carphenazine-d4 (dimaleate) involves the incorporation of deuterium atoms into the Carphenazine molecule. This is typically achieved through the use of deuterated reagents and solvents during the chemical synthesis process. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms at specific positions within the molecule .
Industrial Production Methods
Industrial production of Carphenazine-d4 (dimaleate) follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity .
化学反应分析
Types of Reactions
Carphenazine-d4 (dimaleate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of Carphenazine-d4 (dimaleate) .
科学研究应用
Carphenazine-d4 (dimaleate) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of Carphenazine.
Biology: Employed in biological studies to investigate the metabolic fate and biological activity of Carphenazine.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Carphenazine.
Industry: Applied in the development of new antipsychotic drugs and in quality control processes
作用机制
Carphenazine-d4 (dimaleate) exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
相似化合物的比较
Similar Compounds
Carphenazine: The non-deuterated form of Carphenazine-d4 (dimaleate).
Prochlorperazine: Another phenothiazine antipsychotic with similar pharmacological properties.
Chlorpromazine: A widely used phenothiazine antipsychotic with a similar mechanism of action
Uniqueness
Carphenazine-d4 (dimaleate) is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .
属性
分子式 |
C32H39N3O10S |
|---|---|
分子量 |
661.8 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;1-[10-[3-[4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperazin-1-yl]propyl]phenothiazin-2-yl]propan-1-one |
InChI |
InChI=1S/C24H31N3O2S.2C4H4O4/c1-2-22(29)19-8-9-24-21(18-19)27(20-6-3-4-7-23(20)30-24)11-5-10-25-12-14-26(15-13-25)16-17-28;2*5-3(6)1-2-4(7)8/h3-4,6-9,18,28H,2,5,10-17H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+/i16D2,17D2;; |
InChI 键 |
TVPJGGZLZLUPOB-AIKYLZHTSA-N |
手性 SMILES |
[2H]C(N1CCN(CC1)CCCN2C3=C(SC4=CC=CC=C24)C=CC(=C3)C(=O)CC)(C(O)([2H])[2H])[2H].C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)CCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


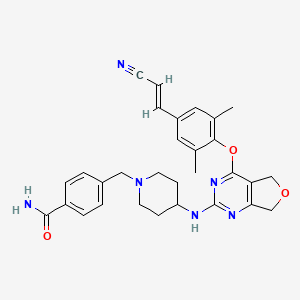
![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)




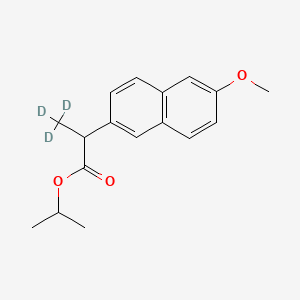
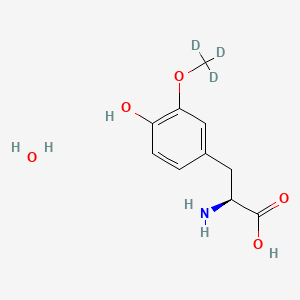
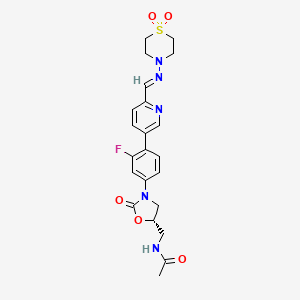
![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)
